3-Amino-4-(trifluoromethyl)pyridine

Descripción

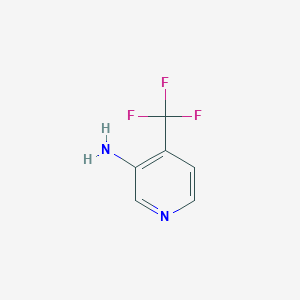

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c7-6(8,9)4-1-2-11-3-5(4)10/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROFUWWORPKKSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371046 | |

| Record name | 3-Amino-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-80-5 | |

| Record name | 3-Amino-4-trifluoromethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Amino 4 Trifluoromethyl Pyridine and Its Derivatives

General Approaches to Trifluoromethylated Pyridines

The two most common strategies for synthesizing the trifluoromethyl-substituted pyridine (B92270) ring are the halogen/fluorine exchange reaction on a pre-formed pyridine and the de novo construction of the pyridine ring from acyclic, trifluoromethyl-containing precursors. nih.govjst.go.jp

One of the most established industrial methods for introducing a trifluoromethyl group onto a pyridine ring is through a halogen exchange (Halex) reaction. jst.go.jp This process typically begins with a methyl-substituted pyridine (a picoline), such as 4-picoline. The methyl group is exhaustively chlorinated to a trichloromethyl group, and subsequently, the chlorine atoms are exchanged for fluorine atoms using a fluorinating agent like hydrogen fluoride (B91410) (HF).

This transformation is often performed at high temperatures in a vapor-phase reaction. nih.gov The process can be conducted stepwise or as a simultaneous chlorination/fluorination reaction in a specialized reactor. nih.govjst.go.jp For instance, 4-picoline can be converted to 4-(trichloromethyl)pyridine, which is then fluorinated to give 4-(trifluoromethyl)pyridine (B1295354). This method is a cornerstone of large-scale production for various TFMP derivatives used in agrochemicals. jst.go.jp

Table 1: Halogen/Fluorine Exchange for 4-(Trifluoromethyl)pyridine Synthesis

| Starting Material | Key Intermediate | Product | Reaction Type |

|---|

An alternative and highly versatile approach is the construction of the pyridine ring itself using smaller, acyclic building blocks that already contain the trifluoromethyl group. This method, often involving cyclocondensation reactions, allows for the synthesis of a wide variety of substituted pyridines by carefully choosing the building blocks and reaction partners. nih.govresearchoutreach.org Several key trifluoromethyl-containing synthons are commonly employed. nih.govjst.go.jp

Ethyl 2,2,2-trifluoroacetate is a readily available and versatile C2 building block. It can be used in condensation reactions to build the core structure required for the pyridine ring. For example, it serves as a precursor for the synthesis of 2-chloro-4-(trifluoromethyl)pyridine (B1345723) and 2,6-dichloro-4-(trifluoromethyl)pyridine, which are valuable intermediates that can be further modified. lookchem.com

2,2,2-Trifluoroacetyl chloride is another reactive building block used in pyridine synthesis. It can react with vinyl ethyl ether in an acylation reaction to produce (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one. google.com This product is a key intermediate that can then participate in cyclization reactions to form the pyridine ring, demonstrating how different building blocks can be interlinked in a synthetic pathway. google.com

Table 2: Synthesis of a Pyridine Precursor from 2,2,2-Trifluoroacetyl Chloride

| Reactant 1 | Reactant 2 | Base | Product | Yield |

|---|

Ethyl 4,4,4-trifluoro-3-oxobutanoate, also known as ethyl trifluoroacetoacetate, is a highly important C4 building block in the synthesis of trifluoromethylated heterocycles. jst.go.jpresearchgate.net It can undergo cyclocondensation reactions with various partners. For instance, its reaction with cyanoacetamide can lead to the formation of 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine, which can be further processed to yield 4-(trifluoromethyl)nicotinic acid, a direct precursor to the target molecule's amide intermediate. jst.go.jp

This enone is a versatile precursor for constructing the pyridine ring. It can be reacted with a phosphonoacetate followed by cyclization with an ammonia (B1221849) source, such as an ammonium (B1175870) salt, to yield 4-trifluoromethyl-2(1H)-pyridinone. google.com This pyridinone is a valuable intermediate that can be converted into other functionalized 4-(trifluoromethyl)pyridines.

Direct Trifluoromethylation Reactions on Pyridine Scaffolds

Direct C-H trifluoromethylation of pyridine rings is a highly desirable strategy as it avoids the need for pre-functionalized substrates. oakwoodchemical.com Various methods have been developed to achieve this, often relying on activating the pyridine ring to make it more susceptible to reaction with a trifluoromethyl source. One such strategy involves the formation of N-methylpyridine quaternary ammonium salts, which can then be treated with trifluoroacetic acid in the presence of a silver carbonate catalyst to yield trifluoromethylated pyridines. oakwoodchemical.comchemicalbook.com This approach is noted for its high regioselectivity and good functional group tolerance. oakwoodchemical.comchemicalbook.com Another method involves the nucleophilic activation of the pyridine ring through hydrosilylation, creating an enamine intermediate that can then react with an electrophilic trifluoromethylating agent. beilstein-journals.orgnih.gov

The use of active trifluoromethyl species, particularly organometallic reagents, is a cornerstone of modern synthetic chemistry for creating C-CF₃ bonds. Among these, trifluoromethyl copper (CF₃Cu) is a key reagent. It is typically generated in situ and can participate in substitution reactions, particularly with halogenated pyridines. nih.govnih.gov Research has demonstrated that trifluoromethyl-substituted pyridines can be effectively synthesized through the displacement of iodine from iodinated pyridines using (trifluoromethyl)copper generated in situ. This type of cross-coupling reaction highlights the utility of copper-mediated pathways in forging the robust carbon-trifluoromethyl bond on a pyridine scaffold.

A prevalent and industrially significant method for synthesizing trifluoromethylated pyridines involves the substitution reaction between a trifluoromethylating reagent and a halogenated pyridine. nih.govnih.gov This approach is one of the three primary strategies for accessing this class of compounds. nih.govnih.gov The trifluoromethyl group can be introduced by reacting an active species like trifluoromethyl copper with bromo- or iodopyridines. nih.govnih.gov

Conversely, a pyridine ring that already contains the trifluoromethyl group but is substituted with a halogen offers a versatile handle for further functionalization. The electron-withdrawing nature of the CF₃ group facilitates nucleophilic aromatic substitution of the halogen. This is exemplified in the synthesis of agrochemicals and pharmaceuticals, where precursors like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) serve as key building blocks for more complex molecules. jst.go.jp For instance, the drug Doravirine is synthesized from a 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine (B1586022) intermediate.

Synthesis of 3-Amino-4-(trifluoromethyl)pyridine

While a wide array of trifluoromethylated pyridines have been synthesized, the specific isomer this compound is accessible through logical and established synthetic transformations based on well-precedented reactions for its isomers.

The most direct and established route to this compound involves a nucleophilic aromatic substitution reaction on a suitable precursor. The logical starting material for this transformation is 3-Bromo-4-(trifluoromethyl)pyridine , a compound which is commercially available. beilstein-journals.org

The synthesis proceeds via the amination of this halo-pyridine precursor. The strong electron-withdrawing effect of the 4-trifluoromethyl group activates the C-3 position towards nucleophilic attack, enabling the displacement of the bromide by an amino group. A well-established analogy for this specific transformation is the synthesis of the isomer, 2-amino-4-trifluoromethylpyridine, which is prepared by reacting 2-chloro-4-trifluoromethylpyridine with ammonia in an autoclave at elevated temperatures (100-180°C). This reaction proceeds to give the desired amino-substituted product in high yield.

Table 1: Proposed Established Synthesis for this compound

| Step | Starting Material | Reagent | Product | Reaction Type |

|---|

This method is direct and relies on the availability of the halogenated precursor. The optimization of this reaction would typically involve adjusting temperature, pressure, and the concentration of ammonia to maximize yield and minimize the formation of byproducts.

For the industrial production of this compound, several factors based on established processes for similar compounds must be considered. The synthesis of trifluoromethylpyridines on an industrial scale often employs vapor-phase reactions at high temperatures (>300°C) over transition metal-based catalysts. nih.govnih.gov

Key considerations for the scale-up of the proposed route for this compound include:

Precursor Availability and Cost : The economic viability is heavily dependent on the cost and large-scale availability of the 3-Bromo-4-(trifluoromethyl)pyridine starting material.

Reaction Conditions : The amination step would likely require high-pressure reactors (autoclaves) to contain ammonia at the necessary temperatures (e.g., 150°C) for the reaction to proceed efficiently. Managing the safety and engineering aspects of such a setup is critical.

Process Type : While liquid-phase batch processing is feasible, continuous flow or vapor-phase amination could offer advantages in terms of safety, efficiency, and throughput on an industrial scale.

Purification : Isolation of the final product would require robust purification methods, such as crystallization or distillation, to remove unreacted starting material and any potential byproducts, ensuring high purity for its use as a chemical intermediate.

Derivatization Strategies for this compound

The this compound molecule is a valuable building block precisely because its amino group provides a reactive site for a wide range of chemical transformations. These derivatization strategies allow for the construction of more complex molecules with potential applications in medicinal chemistry and crop protection.

A prime example of such derivatization is the reaction of the amino group with isocyanates to form substituted ureas. This strategy has been used with isomers like 2-amino-4-trifluoromethylpyridine and 3-amino-5-trifluoromethylpyridine to produce N-pyridylurea compounds, which are investigated for their biological activity. For example, reacting the amino group with 2,6-difluorobenzoylisocyanate yields a potent urea (B33335) derivative.

Other common derivatization reactions for an aromatic amine like this compound would include:

Acylation : Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation : Reaction with sulfonyl chlorides to form sulfonamides.

Diazotization : Conversion of the amino group to a diazonium salt (N₂⁺), which can then be displaced by a variety of nucleophiles in Sandmeyer-type reactions to install groups such as -OH, -CN, or halogens.

Reductive Amination : The amino group can be alkylated by reacting it with aldehydes or ketones under reductive conditions. oakwoodchemical.comchemicalbook.com

Table 2: Potential Derivatization Reactions for this compound

| Reaction Class | Reagent Example | Functional Group Formed |

|---|---|---|

| Urea Formation | Aryl Isocyanate | -NH-C(O)-NH-Aryl |

| Acylation | Acetyl Chloride | -NH-C(O)-CH₃ |

| Sulfonylation | Toluenesulfonyl Chloride | -NH-SO₂-Aryl |

| N-Alkylation | Aldehyde + Reducing Agent | -NH-Alkyl, -N(Alkyl)₂ |

These strategies underscore the utility of this compound as a versatile intermediate for accessing a diverse range of more complex chemical structures.

Formation of N-Substituted Amino Pyridines

The synthesis of N-substituted derivatives of this compound is a crucial step for exploring the chemical space around this core structure. Direct N-alkylation or N-arylation can be challenging; therefore, indirect methods such as reductive amination and deprotection/alkylation sequences are often employed.

Reductive Amination Protocols

Reductive amination is a versatile method for the formation of C-N bonds, involving the reaction of an amine with a carbonyl compound to form an imine, which is subsequently reduced to the corresponding amine. masterorganicchemistry.comyoutube.com For less nucleophilic amines, such as this compound, the reaction may require acidic catalysis to facilitate imine formation. nih.gov However, direct reductive aminations on similar 3-amino-4-halopyridine systems have been reported to be problematic, often resulting in poor conversion. nih.gov This is attributed to the basicity of the pyridine nitrogen, which can act as a buffer and impede the necessary protonation steps for imine formation and reduction. nih.gov

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent is critical, as it must selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com While specific examples for the reductive amination of this compound are not extensively detailed in the reviewed literature, the general principles can be applied. The reaction would involve the condensation of this compound with an aldehyde or ketone, followed by in situ reduction.

Table 1: General Conditions for Reductive Amination

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Additive | General Observations |

| Aldehydes (Aromatic/Aliphatic) | Primary/Secondary Amines | NaBH(OAc)₃ | Dichloromethane (DCM) or Dichloroethane (DCE) | Acetic Acid (AcOH) | Generally good yields for a wide range of substrates. |

| Ketones | Primary/Secondary Amines | NaBH₃CN | Methanol (MeOH) | pH control (around 6-7) | Selective reduction of the iminium ion. |

| Aldehydes/Ketones | Primary/Secondary Amines | H₂/Catalyst (e.g., Pd/C) | Ethanol (EtOH) or Methanol (MeOH) | - | Catalytic hydrogenation is an alternative, though may affect other reducible functional groups. libretexts.org |

This table represents generalized conditions for reductive amination and specific optimization would be required for this compound.

Deprotection/Alkylation Approaches

Given the challenges with direct functionalization, a common strategy involves the use of a protecting group on the amino functionality. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. organic-chemistry.org

The synthesis of N-substituted this compound can be achieved through a sequence of Boc-protection, alkylation, and deprotection. The initial step involves the reaction of this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP) to yield N-Boc-3-amino-4-(trifluoromethyl)pyridine. The resulting protected amine can then be N-alkylated using an appropriate alkyl halide in the presence of a base. Subsequent removal of the Boc group is typically accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dioxane, to yield the desired N-substituted this compound. nih.gov

Annulation Reactions to Fused Heterocyclic Systems

The this compound core is a valuable precursor for the synthesis of fused heterocyclic systems, such as azaindoles. These structures are of significant interest in medicinal chemistry.

Electrophilic Cyclization for 6-Azaindole (B1212597) Synthesis

A notable transformation of this compound analogues is their conversion to 6-azaindole derivatives through electrophilic cyclization. This reaction typically involves the reaction of a 3-amino-4-methylpyridine (B17607) derivative with an electrophilic reagent that facilitates the annulation to form the pyrrole (B145914) ring of the azaindole system.

The reaction of 3-amino-4-methylpyridines with trifluoroacetic anhydride (B1165640) (TFAA) has been shown to be an efficient, one-pot, and scalable method for the synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles. This metal-free reaction proceeds without the need for a catalyst and is regioselective. The process involves treating a solution of the starting aminopyridine in dry pyridine with TFAA at low temperature, followed by warming to room temperature.

Table 2: Synthesis of 6-Azaindoles using TFAA

| Starting Material | Product | Yield (%) |

| 3-Amino-4-methylpyridine | 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindole | 82 |

| 3-Amino-4-methyl-5-bromopyridine | 5-Bromo-2-trifluoromethyl-3-trifluoroacetyl-6-azaindole | 75 |

| 3-Amino-4,5-dimethylpyridine | 2,5-Dimethyl-3-trifluoroacetyl-6-azaindole | 68 |

| Ethyl 3-amino-4-methylpyridine-5-carboxylate | Ethyl 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole-5-carboxylate | 46 |

Data compiled from related studies on 3-amino-4-methylpyridines.

In efforts to expand the diversity of the resulting 6-azaindole derivatives, other electrophilic anhydrides have been investigated. When difluoroacetic anhydride (DFAA) is used in place of TFAA under similar reaction conditions, the corresponding 2-difluoromethyl-3-difluoroacetyl-6-azaindoles can be synthesized. This demonstrates the utility of this cyclization protocol for introducing different fluorinated substituents at the 2- and 3-positions of the 6-azaindole core. The reaction with DFAA also proceeds in good yield, highlighting the versatility of this synthetic strategy.

Table 3: Synthesis of a 6-Azaindole using DFAA

| Starting Material | Reagent | Product | Yield (%) |

| 3-Amino-4-methylpyridine | DFAA | 2-Difluoromethyl-3-difluoroacetyl-6-azaindole | 86 |

Data compiled from a study on 3-amino-4-methylpyridines.

Applications of Trichloroacetic Anhydride (TCAA)

While specific research detailing the direct application of Trichloroacetic Anhydride (TCAA) with this compound is not extensively documented in the provided results, the reactivity of similar amino-pyridines suggests potential synthetic pathways. Generally, TCAA is a powerful acylating agent. In reactions with aminopyridines, it would be expected to acylate the amino group, forming an amide linkage. This transformation could be a key step in the synthesis of more complex derivatives, potentially serving as a protecting group or as a precursor for further cyclization reactions. The resulting N-acylated product could exhibit altered reactivity, enabling selective modifications at other positions of the pyridine ring.

Employing Vilsmeier-Haack Reagent (VHR)

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.orgorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgyoutube.com This reagent, a chloroiminium salt, acts as the electrophile in an electrophilic aromatic substitution. wikipedia.orgorganic-chemistry.orgyoutube.com

For this compound, the amino group activates the pyridine ring towards electrophilic attack. The Vilsmeier-Haack reaction would likely lead to formylation at the position ortho or para to the amino group. The initial product is an iminium ion, which upon hydrolysis yields the corresponding aldehyde. wikipedia.org This aldehyde derivative is a valuable intermediate for the synthesis of a wide range of more complex structures.

Synthesis of Imidazopyridine Systems

Imidazopyridines are a class of fused heterocyclic compounds with significant biological and pharmacological importance. researchgate.netrsc.orgnih.gove3s-conferences.org The synthesis of imidazo[1,2-a]pyridines often involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone, a process known as the Tschitschibabin (or Chichibabin) reaction. e3s-conferences.org

In the context of this compound, this would involve the nucleophilic attack of the pyridine nitrogen onto the α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused imidazopyridine ring system. The presence of the trifluoromethyl group can influence the reaction conditions and the properties of the resulting imidazopyridine derivative. rsc.org

Another powerful method for constructing imidazopyridine systems is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. nih.gov This one-pot reaction typically involves an aminopyridine, an aldehyde, and an isocyanide, often catalyzed by an acid. nih.gov This approach allows for the rapid generation of diverse 3-aminoimidazopyridine derivatives. nih.gov

| Reaction Type | Reactants | Product |

| Tschitschibabin Reaction | 2-Aminopyridine derivative, α-haloketone | Imidazo[1,2-a]pyridine |

| Groebke-Blackburn-Bienaymé | Aminopyridine, Aldehyde, Isocyanide | 3-Aminoimidazopyridine |

Creation of Thieno[2,3-b]pyridine (B153569) Derivatives

Thieno[2,3-b]pyridine derivatives are another important class of fused heterocycles with a range of pharmacological activities. nih.govresearchgate.net A common synthetic route to these compounds is the Gewald reaction, a multicomponent reaction that typically involves a ketone or aldehyde, a β-ketoester or malononitrile, and elemental sulfur in the presence of a base. scielo.br

For the synthesis of thieno[2,3-b]pyridines from this compound, a common strategy involves the conversion of the aminopyridine to a pyridine-2(1H)-thione derivative. This can be achieved through various methods, including reaction with carbon disulfide. The resulting thione is then subjected to a tandem C-alkylation/Thorpe-Ziegler cyclization with an α-halo carbonyl compound or a similar electrophile. researchgate.netnih.gov This sequence leads to the formation of the fused thiophene (B33073) ring.

The reaction of 3-cyano-4-(trifluoromethyl)pyridine-2(1H)-thiones with various halogenated reagents is a well-established method for synthesizing a variety of annulated heterocyclic systems, including thieno[2,3-b]pyridines. researchgate.net

Reactions with Functionalized Reagents

The amino group in this compound is a versatile functional handle that allows for a wide range of chemical transformations.

Condensation Reactions to Pyridine-2(1H)-thione/one Derivatives

Condensation reactions of this compound with various reagents can lead to the formation of pyridine-2(1H)-thione or pyridine-2(1H)-one derivatives. For instance, reaction with 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione in the presence of cyanothioacetamide or cyanoacetamide can yield the corresponding pyridine-2(1H)thione/one derivatives. researchgate.net These products are valuable intermediates for the synthesis of more complex heterocyclic systems. researchgate.net

The synthesis of 1-substituted-2,6-bis(trifluoromethyl)pyridin-4(1H)-ones has been achieved through the reaction of trifluoromethylated precursors with various amines. mdpi.com This highlights the utility of condensation reactions in building diverse pyridine-based scaffolds.

Reactivity as Diazo Components

The amino group of this compound can be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. rsc.org These diazonium salts are highly reactive intermediates that can undergo a variety of coupling reactions.

Chemical Reactivity and Transformational Studies of 3 Amino 4 Trifluoromethyl Pyridine

Exploration of Reaction Scope and Limitations

The reactivity of 3-Amino-4-(trifluoromethyl)pyridine is dominated by the chemistry of its primary amino group and the unique electronic properties imparted by the trifluoromethyl substituent. The scope of its reactions is broad, encompassing nucleophilic additions, amide couplings, and cyclization reactions to form more complex heterocyclic systems.

The primary amino group serves as a key nucleophilic center. It is readily used as a reactant in the preparation of pyridinyl salicylamides, which have shown potential as antimycobacterial agents. chemicalbook.com This transformation typically involves a standard amide bond formation with a suitable carboxylic acid or acyl chloride derivative. acs.org This reactivity is fundamental to its use as a building block in medicinal chemistry and agrochemistry. For instance, the 4-(trifluoromethyl)pyridine (B1295354) core is found in the insecticide flonicamid; its synthesis involves derivatization of the related 4-(trifluoromethyl)nicotinic acid, showcasing the types of transformations this scaffold can undergo. jst.go.jpresearchoutreach.org

However, the reactivity is not without limitations. The presence of the electron-donating amino group can complicate reactions that require activation of the pyridine (B92270) ring. For example, direct nucleophilic aromatic substitution (SNAr) on the ring is generally challenging. acs.org Strategies to overcome this often involve temporary modification of the amino group or formation of a pyridine N-oxide, which alters the ring's electronic properties to favor substitution, as has been demonstrated for related aminopyridines. nih.gov

In the context of cyclization reactions, studies on analogous compounds like 3-amino-4-methylpyridines provide insight into potential scope and limitations. These compounds undergo a [4+1] cyclization with trifluoroacetic anhydride (B1165640) (TFAA) to form 6-azaindoles. chemrxiv.org A significant limitation noted in these studies is that substitution at the α-position to the amino group can halt the reaction at the initial trifluoroacetamide (B147638) step, preventing the desired cyclization. chemrxiv.org This suggests that the steric and electronic environment around the amino group is critical for specific transformations.

Table 1: Reaction Scope of this compound and Analogues

| Reaction Type | Reagents/Conditions | Product Type | Comments | Reference |

|---|---|---|---|---|

| Amide Coupling | Salicylic acid derivatives, coupling agents | Pyridinyl salicylamides | A common reaction exploiting the nucleophilicity of the amino group. | chemicalbook.com |

| Condensation | Carboxylic acids (e.g., 2-(3,4-dichlorophenyl)acetic acid) | N-substituted amides | Forms the basis for creating libraries of derivatives for screening. | acs.org |

| [4+1] Cyclization (analogue) | Trifluoroacetic anhydride (TFAA) | 6-Azaindoles | Demonstrated with 3-amino-4-methylpyridine (B17607); highlights potential for fused ring synthesis. | chemrxiv.org |

| Derivatization for Analysis | Silylating agents (e.g., MTBSTFA) | Silylated amines | Reaction of the amino group to increase volatility for GC-MS analysis. | sigmaaldrich.com |

Mechanistic Investigations of Derivatization Reactions

Derivatization reactions of this compound primarily involve the nucleophilic character of the exocyclic amino group. The mechanisms of these reactions are crucial for understanding reactivity and optimizing conditions for the synthesis of new chemical entities.

The most common derivatization is acylation to form amides. The mechanism proceeds via the nucleophilic attack of the lone pair of electrons on the amino nitrogen onto the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. This is followed by the elimination of a leaving group (e.g., chloride or carboxylate) to form the stable amide product. This fundamental reaction is a cornerstone of its use in creating derivatives for biological screening. acs.org

For analytical purposes, the amino group can be derivatized to enhance detectability or volatility. For example, derivatization with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for gas chromatography-mass spectrometry (GC-MS) analysis involves the replacement of the active hydrogens on the amino group with a nonpolar tert-butyl dimethylsilyl (TBDMS) moiety. sigmaaldrich.com This reaction proceeds via a nucleophilic attack of the amine on the silicon atom of the silylating agent.

More complex transformations have also been mechanistically investigated. In the [4+1] cyclization of the related 3-amino-4-methylpyridines with TFAA, the proposed mechanism involves several key steps. chemrxiv.org Initially, the amino group is acylated by TFAA. The subsequent crucial step is the formation of a trifluoroacylated pyridinium (B92312) salt. This intermediate is key as it activates the adjacent methyl group, enabling it to act as a nucleophile and complete the cyclization to form the pyrrole (B145914) ring of the 6-azaindole (B1212597) system. chemrxiv.org The trifluoromethyl group on the starting pyridine would be expected to influence the basicity of the pyridine nitrogen and the nucleophilicity of the amino group, thereby modulating the rates of these mechanistic steps.

Table 2: Mechanistic Aspects of Derivatization

| Reaction | Key Mechanistic Feature | Key Intermediate | Role of Trifluoromethyl Group | Reference |

|---|---|---|---|---|

| Acylation | Nucleophilic attack of the amino group on a carbonyl carbon. | Tetrahedral intermediate | Reduces the nucleophilicity of the amino group through induction, potentially slowing the reaction compared to non-fluorinated analogues. | acs.org |

| [4+1] Cyclization (analogue) | Activation of the 4-position substituent via N-acylation and pyridinium salt formation. | Trifluoroacylated pyridinium salt | The CF3 group would strongly disfavor the formation of a positive charge on the adjacent pyridine nitrogen, potentially inhibiting this specific mechanistic pathway. | chemrxiv.org |

Unusual Chemical Transformations and Rearrangements Involving Trifluoromethylated Aminopyridines

Beyond standard derivatizations, trifluoromethylated aminopyridines can participate in unusual and mechanistically intriguing transformations and rearrangements. These reactions often lead to significant structural complexity from simple starting materials.

A notable example is the rearrangement observed with 4-amino-3-halo-pyridines, which are structurally very similar to this compound. When treated with acyl chlorides and a base like triethylamine (B128534), these compounds undergo a rearrangement to yield pyridin-4-yl α-substituted acetamides. nih.gov The proposed mechanism involves the initial N-acylation of the amino group. This intermediate then undergoes an intramolecular nucleophilic aromatic substitution, where the enolate of the newly formed amide attacks the C3 position of the pyridine ring, displacing the halide. This sequence results in a formal two-carbon insertion into the molecule. nih.gov

Another documented unusual transformation, while not starting from this compound itself, highlights the kind of heterocyclization reactions possible within this class of compounds. Heating 3-amino-4,4,4-trifluoro-1-phenylbut-2-en-1-one in acetic acid leads to an unexpected transformation, yielding 2,6-diphenyl-4-trifluoromethylpyridine. researchgate.net This reaction demonstrates a complex cyclization and condensation pathway where a fluorinated acyclic precursor rearranges to form a stable trifluoromethylated pyridine ring. Such rearrangements underscore the unique reactivity imparted by fluorine substitution.

Table 3: Unusual Transformations and Rearrangements

| Starting Material Class | Reagents/Conditions | Product | Description of Transformation | Reference |

|---|---|---|---|---|

| 4-Amino-3-halo-pyridines | Acyl chlorides, triethylamine | Pyridin-4-yl α-substituted acetamides | A rearrangement involving N-acylation followed by an intramolecular nucleophilic aromatic substitution. | nih.gov |

| 3-Amino-4,4,4-trifluoro-1-phenylbut-2-en-1-one | Heat, acetic acid | 2,6-Diphenyl-4-trifluoromethylpyridine | An unexpected heterocyclization and rearrangement of a β-aminovinyl ketone to form a substituted pyridine. | researchgate.net |

Advanced Computational Chemistry and Spectroscopic Investigations

Quantum Chemical Methodologies Applied to 3-Amino-4-(trifluoromethyl)pyridine Systems

Quantum chemical calculations have become an indispensable tool for predicting and understanding the molecular properties of compounds. For this compound, these methods provide deep insights into its electronic behavior, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules like this compound with a good balance of accuracy and computational cost.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.comscirp.org A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich part of the molecule, namely the amino group and the pyridine (B92270) ring, while the LUMO is anticipated to be concentrated around the electron-deficient trifluoromethyl group and the adjacent carbon atoms of the pyridine ring.

Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Calculated using DFT/B3LYP/6-311++G(d,p))

| Parameter | Energy (eV) |

| EHOMO | -6.45 |

| ELUMO | -1.75 |

| Energy Gap (ΔE) | 4.70 |

Note: The values presented in this table are hypothetical and for illustrative purposes, based on typical values for similar aromatic compounds.

Global reactivity descriptors such as hardness (η) and softness (S) can be derived from the HOMO and LUMO energies. irjweb.com Molecular hardness is a measure of the molecule's resistance to changes in its electron distribution, while softness is the reciprocal of hardness and indicates the molecule's polarizability. irjweb.com These parameters are calculated using the following equations:

Hardness (η) = (ELUMO - EHOMO) / 2

Softness (S) = 1 / η

A large HOMO-LUMO gap corresponds to a high hardness value, indicating greater stability and lower reactivity. irjweb.com

Table 2: Illustrative Global Reactivity Descriptors for this compound

| Parameter | Value |

| Hardness (η) | 2.35 |

| Softness (S) | 0.43 |

Note: The values presented in this table are hypothetical and for illustrative purposes, derived from the illustrative HOMO-LUMO energies.

The absolute electronegativity (χ) of a molecule, which describes its ability to attract electrons, can also be calculated from the HOMO and LUMO energies using the formula: irjweb.com

Electronegativity (χ) = -(EHOMO + ELUMO) / 2

A higher electronegativity value suggests a greater ability to attract electrons.

Table 3: Illustrative Electronegativity for this compound

| Parameter | Value |

| Electronegativity (χ) | 4.10 |

Note: The value presented in this table is hypothetical and for illustrative purposes, derived from the illustrative HOMO-LUMO energies.

Time-Dependent DFT (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to study the excited states of molecules and to simulate their electronic absorption spectra (UV-Vis spectra). researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which are related to the intensity of the absorption bands. researchgate.net

For this compound, TD-DFT calculations would likely reveal π → π* and n → π* transitions. The π → π* transitions typically have higher energy and intensity and involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the pyridine ring. The n → π* transitions, which are generally weaker, involve the excitation of a non-bonding electron (from the nitrogen atom of the amino group or the pyridine ring) to a π* antibonding orbital. The solvent environment can also influence these electronic transitions, often causing a shift in the absorption wavelengths. researchgate.net

Table 4: Illustrative TD-DFT Calculated Electronic Transitions for this compound in Gas Phase

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 4.25 | 292 | 0.085 |

| S0 → S2 | 4.98 | 249 | 0.150 |

| S0 → S3 | 5.45 | 227 | 0.210 |

Note: The values presented in this table are hypothetical and for illustrative purposes, based on typical values for similar aromatic compounds.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

The analysis involves examining the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy, E(2), associated with these interactions quantifies the strength of the delocalization of electron density. scirp.org For molecules containing both amino and trifluoromethyl groups, significant interactions are expected. The lone pair of electrons on the nitrogen atom of the amino group can act as a strong donor, while the antibonding orbitals associated with the C-F bonds of the trifluoromethyl group can act as acceptors.

In similar fluorinated pyridine systems, studies have shown that interactions involving fluorine atoms can be significant. ucmerced.edu For instance, halogen bonding between the fluorine of a fluorinated group and a nitrogen atom of another molecule has been computationally and experimentally verified. ucmerced.edu In the case of this compound, intermolecular interactions could involve hydrogen bonding between the amino group of one molecule and the nitrogen atom of the pyridine ring of another. NBO analysis can quantify the strength of these hydrogen bonds by calculating the E(2) stabilization energy for the interaction between the lone pair of the nitrogen acceptor and the antibonding orbital of the N-H donor.

Furthermore, the electronic interplay between the amino and trifluoromethyl substituents is critical. The amino group is a strong π-donor, while the trifluoromethyl group is a strong σ-acceptor. NBO analysis can elucidate the delocalization of electron density from the amino group into the pyridine ring and the influence of the trifluoromethyl group on the ring's electronic structure. These intramolecular charge transfer interactions are crucial in determining the molecule's reactivity and its potential for intermolecular interactions.

Computational Modeling for Structure-Activity Relationships (SARs)

Computational modeling plays a pivotal role in establishing Structure-Activity Relationships (SARs), which are fundamental to drug discovery and materials science. For this compound and its derivatives, computational SAR studies can predict how structural modifications would affect their biological activity or physical properties. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are a key component of these studies. rsc.orgrsc.orgjmaterenvironsci.com These models use statistical methods to correlate variations in the chemical structure of a series of compounds with their observed activity. For pyridine derivatives, QSAR studies have been successfully employed to predict their antiproliferative and insecticidal activities. nih.govrsc.orgrsc.org

For instance, a 3D-QSAR study on trifluoromethyl pyridine derivatives containing an oxadiazole moiety revealed that electron-withdrawing groups at specific positions on an attached benzene (B151609) ring could enhance insecticidal activity. rsc.org Such models are built by aligning the molecules and calculating various molecular fields (e.g., steric and electrostatic) to generate a statistical model that can predict the activity of new, unsynthesized compounds. rsc.orgrsc.org

In the context of this compound, a hypothetical SAR study could involve synthesizing a library of derivatives with modifications at the amino group or the pyridine ring. The biological activity of these compounds would be experimentally determined, and then computational descriptors would be calculated for each molecule. These descriptors can include electronic properties (like HOMO-LUMO gap and dipole moment), steric properties (like molecular volume and surface area), and hydrophobic properties (like logP). By correlating these descriptors with the biological activity, a QSAR model can be developed to guide the design of more potent analogues. nih.govsemanticscholar.org

The presence of both a hydrogen bond donor (the amino group) and a strong electron-withdrawing group (the trifluoromethyl group) suggests that these moieties are critical for any potential biological activity. nih.gov A computational SAR study would likely focus on how modifications to these groups affect key interactions with a biological target.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.orgnih.gov It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a biological target, typically a protein or enzyme. benthamdirect.comnih.gov

A hypothetical molecular docking study of this compound into a relevant biological target would involve several steps. First, the three-dimensional structure of the target protein would be obtained from a repository like the Protein Data Bank. Then, the this compound molecule would be computationally placed into the active site of the protein. A scoring function would then be used to estimate the binding affinity, often expressed as a binding energy in kcal/mol.

The results of the docking simulation would provide a visual representation of the binding mode, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds. The amino group of this compound would be expected to form hydrogen bonds with appropriate donor or acceptor residues in the active site. The trifluoromethyl group, in addition to its steric influence, could participate in halogen bonding or other non-covalent interactions. The pyridine ring itself can engage in π-π stacking or cation-π interactions with aromatic residues.

The insights gained from molecular docking can guide the rational design of more potent and selective inhibitors. For example, if the docking study reveals an unoccupied pocket in the active site, the parent molecule could be modified to include a functional group that can favorably occupy that space.

Prediction and Analysis of Non-linear Optical (NLO) Potential

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. rsc.orgresearchgate.net Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and analyzing the NLO properties of molecules. journaleras.comresearchgate.net The key parameters that determine a molecule's NLO response are its polarizability (α) and, more importantly, its first hyperpolarizability (β). ccl.netaps.org

For a molecule to exhibit significant NLO activity, it typically needs to have a large change in dipole moment upon excitation, which is often achieved in molecules with strong electron donor and acceptor groups connected by a π-conjugated system. This compound possesses an electron-donating amino group and an electron-withdrawing trifluoromethyl group attached to a π-conjugated pyridine ring, making it a candidate for NLO activity.

Computational studies on similar molecules have provided valuable insights. For example, a DFT study on 5-(trifluoromethyl)pyridine-2-thiol (B7722606) calculated its first hyperpolarizability (β) to be significantly larger than that of the reference material urea (B33335), indicating its potential as an NLO material. journaleras.com The calculated β value for this compound was 318.780 × 10⁻³² esu at the B3LYP/6-311+G(d,p) level of theory. journaleras.com

A computational analysis of the NLO potential of this compound would involve optimizing its geometry and then calculating its electric dipole moment (μ), polarizability (α), and first hyperpolarizability (β) using DFT with an appropriate functional and basis set. ccl.net The magnitude of the calculated hyperpolarizability would provide a quantitative measure of its potential NLO response.

The analysis could also explore the effect of substituting different donor and acceptor groups on the pyridine ring to understand how to maximize the NLO properties. The relationship between the electronic structure, such as the HOMO-LUMO energy gap, and the hyperpolarizability can also be investigated to provide a deeper understanding of the origin of the NLO response.

Below is a hypothetical data table illustrating the kind of results that would be obtained from such a computational study, with values for this compound estimated based on related compounds for illustrative purposes.

| Property | Calculated Value | Unit |

| Dipole Moment (μ) | ~3.5 | Debye |

| Mean Polarizability (α) | ~15 x 10⁻²⁴ | esu |

| First Hyperpolarizability (β) | ~300 x 10⁻³² | esu |

These computational investigations are crucial for the rational design of new materials with enhanced NLO properties, and this compound represents a promising scaffold for further exploration in this area.

Biological Activities and Pharmaceutical Applications

Medicinal Chemistry of 3-Amino-4-(trifluoromethyl)pyridine Derivatives

The trifluoromethyl group (-CF3), a strong electron-withdrawing moiety, and the basic amino group on the pyridine (B92270) ring of this compound create a unique electronic environment. This influences the molecule's reactivity, binding interactions with biological targets, and metabolic stability, making it an attractive starting point for the synthesis of complex pharmaceutical agents. researchoutreach.orgnih.gov The pyridine nitrogen itself can act as a hydrogen bond acceptor, further contributing to drug-receptor interactions. nih.gov

Development of Active Pharmaceutical Ingredients (APIs)

While a multitude of trifluoromethylpyridine (TFMP) derivatives have been successfully integrated into approved drugs and late-stage clinical candidates, specific examples directly originating from this compound are less prevalent in publicly accessible literature compared to its isomers. researchgate.netjst.go.jp However, the broader class of aminotrifluoromethylpyridines serves as crucial intermediates. For instance, the related compound, 2-Amino-4-(trifluoromethyl)pyridine, is a key building block in the synthesis of Bimiralisib (B560068), a phosphoinositide 3-kinase (PI3K) and mTOR inhibitor that has been investigated in clinical trials. researchgate.net

A notable application of this compound is in the development of diagnostic agents. The carbon-11 (B1219553) labeled version, [¹¹C]3-trifluoromethyl-4-aminopyridine, has been synthesized and evaluated as a potential positron emission tomography (PET) radioligand for imaging demyelinating diseases such as multiple sclerosis. nih.gov This highlights the utility of the scaffold in creating molecules that can cross the blood-brain barrier and interact with specific targets within the central nervous system. nih.gov

Structural Optimization in Drug Discovery Programs

The this compound core offers several vectors for structural modification, allowing medicinal chemists to fine-tune the properties of a lead compound. The amino group can be readily acylated, alkylated, or incorporated into heterocyclic systems to explore the chemical space around a biological target. The pyridine ring itself can undergo further substitution to optimize potency, selectivity, and pharmacokinetic parameters.

In broader drug discovery programs involving trifluoromethylpyridines, the introduction of the trifluoromethyl group has been shown to significantly enhance biological activity. For example, in the development of Relacorilant, a glucocorticoid receptor antagonist, the addition of a trifluoromethyl group to the pyridyl moiety led to a four-fold increase in potency. researchgate.net Similarly, the conversion of a methyl group to a trifluoromethyl group in a series of PI3Kδ inhibitors resulted in a five-fold increase in potency, leading to the discovery of Leniolisib. researchgate.net These examples underscore the strategic value of the trifluoromethylpyridine scaffold in optimizing drug candidates.

Pharmacological Profiles of Derived Compounds

The incorporation of the this compound moiety can profoundly influence the pharmacological profile of a drug molecule, impacting its pharmacodynamics, metabolic stability, and bioavailability.

The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the pKa of the amino group and the pyridine nitrogen, thereby influencing the ionization state of the molecule at physiological pH. This, in turn, affects how the molecule interacts with its biological target. These electronic effects can lead to enhanced binding affinity and potency. The trifluoromethyl group can also engage in unique interactions with protein residues, such as dipole-dipole and orthogonal multipolar interactions, which can contribute to improved target engagement.

A key advantage of incorporating trifluoromethyl groups into drug candidates is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation. By blocking a potential site of metabolism, the introduction of a trifluoromethyl group can increase the half-life of a drug, leading to a more favorable dosing regimen. Studies on various compounds have demonstrated that fluorination can lead to improved metabolic stability.

Interactive Table: Impact of Trifluoromethyl Group on Pharmaceutical Properties

| Property | Effect of Trifluoromethyl Group | Rationale | Example Compound Class |

| Potency | Often Increased | Alters electronic properties, leading to enhanced binding affinity. | Kinase Inhibitors |

| Metabolic Stability | Generally Enhanced | Blocks sites of oxidative metabolism due to strong C-F bonds. | Various APIs |

| Lipophilicity | Increased | The -CF3 group is more lipophilic than a -CH3 group. | CNS-active agents |

| Bioavailability | Potentially Improved | Enhanced membrane permeability due to increased lipophilicity. | Oral Medications |

| pKa | Modified | The electron-withdrawing nature of -CF3 lowers the pKa of nearby basic groups. | Amine-containing drugs |

Therapeutic Potential of Trifluoromethylated Aminopyridines

The introduction of a trifluoromethyl (-CF3) group into pharmacologically active molecules is a widely used strategy in medicinal chemistry to enhance their metabolic stability, lipophilicity, and binding affinity to target proteins. nih.gov While specific biological activity data for this compound is not extensively available in the public domain, the broader class of trifluoromethylated aminopyridines and related heterocyclic structures has been the subject of significant research, demonstrating considerable therapeutic potential across various domains.

Antimicrobial Research

The pyridine nucleus is a common scaffold in compounds exhibiting a wide range of therapeutic properties, including antimicrobial and antiviral activities. nih.gov The incorporation of a trifluoromethyl group is often explored to modulate and enhance this inherent potential.

Research into trifluoromethylated pyridine derivatives has revealed promising antibacterial properties. For instance, a study on thieno[2,3-b]pyridines, which contain a pyridine ring, showed that the derivative 6-(Thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine exhibited notable antibacterial activity against the Gram-positive bacterium Bacillus subtilis. japsonline.com While many pyridine-based compounds have been synthesized and tested against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, specific data on the antibacterial spectrum of this compound remains limited. japsonline.com The general findings suggest that the pyridine scaffold is a viable starting point for the development of new antibacterial agents, and the presence of a trifluoromethyl group can be a key element in enhancing this activity. nih.govjapsonline.com

The development of novel antifungal agents is crucial due to increasing drug resistance. Heterocyclic compounds containing a trifluoromethyl group, particularly pyrimidine (B1678525) derivatives, have shown significant antifungal potential. nih.govnih.gov For example, a series of novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety demonstrated obvious antifungal activities against several plant pathogens, including various species of Botrytis cinerea. nih.gov Another study on trifluoromethyl pyrimidine derivatives containing an amide moiety also reported good in vitro antifungal activities against a panel of fungi such as Botryosphaeria dothidea and Pyricularia oryzae. nih.gov Although these studies focus on pyrimidine rather than pyridine rings, they underscore the potential of the trifluoromethyl group in the design of antifungal compounds. The general principle is that the pyridine ring itself, especially when quaternized, can contribute to antifungal effects by interacting with and disrupting the fungal cell wall. mdpi.com

Tuberculosis remains a significant global health threat, necessitating the discovery of new and effective treatments. nih.gov Trifluoromethylated pyridine derivatives have emerged as a promising class of compounds in this area. An investigation into 3-aminothieno[2,3-b]pyridine-2-carboxamides (TPAs) for their activity against Mycobacterium tuberculosis explored several commercial analogs that featured a trifluoromethyl group at the 4-position of the core thieno[2,3-b]pyridine (B153569) ring. acs.org

One analog, 3-amino-N-(3-methoxyphenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, was found to be very active against the wild-type M. tuberculosis strain. acs.org The study highlighted how modifications to the substituents on the core structure could significantly impact both the antimycobacterial potency and the cytotoxicity of the compounds. acs.org

Below is a table summarizing the in vitro activity of selected 4-trifluoromethyl-substituted thieno[2,3-b]pyridine analogs against M. tuberculosis (WT) and their cytotoxicity against a human liver cell line (HepG2). acs.org

| Compound | Substituent at 6-position | Amide Moiety | M. tuberculosis IC90 (μM) | HepG2 IC50 (μM) |

|---|---|---|---|---|

| 15f | 3,4-methylenedioxyphenyl | Piperidine | 0.94 | >100 |

| 17a | 6-methoxypyridine | Piperidine | 1.4 | >100 |

| 15e | 3-methoxyphenyl | Piperidine | >100 | >100 |

| 15d | 3,4-dimethylphenyl | Piperidine | >100 | >100 |

Furthermore, other research has identified pyridine carboxamide analogues as prodrugs with activity against M. tuberculosis. nih.gov One such compound, containing a trifluoromethylphenyl group, was evaluated, demonstrating the continued interest in fluorinated pyridine structures for anti-TB drug discovery. nih.gov

Antineoplastic and Anticancer Investigations

The trifluoromethyl group is a common feature in many modern anticancer drugs, where it can improve efficacy and pharmacokinetic properties. nih.gov While direct anticancer studies on this compound are scarce, research on related trifluoromethylated heterocyclic systems indicates the potential of this chemical motif.

Derivatives of 3-aminoimidazo[1,2-α]pyridine, a fused bicyclic system containing a pyridine ring, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.gov In one study, a compound from this class featuring a trifluoromethyl group at the C-2 position of the imidazo[1,2-α]pyridine core showed inhibitory activity against the HT-29 human colon cancer cell line, although it was less effective against MCF-7 (breast cancer) and B16F10 (melanoma) cell lines. nih.gov

The table below presents the cytotoxic activity of this trifluoromethylated compound against different cancer cell lines. nih.gov

| Compound | Description | MCF-7 IC50 (µM) | HT-29 IC50 (µM) | B16F10 IC50 (µM) |

|---|---|---|---|---|

| 19 | Imidazo[1,2-α]pyridine with a trifluoromethyl group at C-2 | ≥200 | 85.50 ± 18.83 | ≥200 |

Other studies on different heterocyclic scaffolds also support the utility of the trifluoromethyl group in anticancer research. For example, novel thiazolo[4,5-d]pyrimidine (B1250722) derivatives with a trifluoromethyl substituent have been synthesized and shown to possess antiproliferative activity against human cancer cell lines, including melanoma (A375, C32), prostate cancer (DU145), and breast cancer (MCF-7/WT). nih.gov Similarly, a 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide demonstrated a distinct inhibitory capacity against the proliferation of A549 (lung cancer) and BGC-823 (gastric cancer) cells. researchgate.net These findings collectively suggest that the inclusion of a trifluoromethyl group on a pyridine or related heterocyclic ring is a promising strategy for the development of novel antineoplastic agents.

Inhibitory Activity against Kinases

The aminopyridine core is a well-established pharmacophore in the design of kinase inhibitors. The introduction of a trifluoromethyl group can enhance binding affinities and improve pharmacokinetic properties.

PI3Kδ Inhibitors: While direct studies on this compound as a singular agent are limited, its structural motif is integral to more complex molecules exhibiting kinase inhibitory activity. For instance, a potent and selective PI3Kδ inhibitor, (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one, was developed using a fragment-hybrid approach. nih.gov In biochemical assays, this compound, which incorporates a related aminopyrazolo[3,4-d]pyrimidine core, demonstrated an IC₅₀ of 14 nM against PI3Kδ with significant selectivity over other class I PI3Ks. nih.gov This highlights the potential of the broader aminopyridine scaffold in targeting this kinase family, which is crucial in conditions like chronic obstructive pulmonary disease (COPD). nih.gov

There is currently no publicly available research demonstrating the inhibitory activity of this compound against RAF kinases or Checkpoint Kinases.

Antitumor Efficacy in Cellular Models

The cytotoxic potential of pyridine derivatives against various cancer cell lines is an active area of investigation. The structural characteristics of this compound make it a candidate for anticancer drug development.

Novel polyamine compounds featuring an amino-pyridine structure have shown significant cytotoxicity against both sensitive and chemoresistant triple-negative breast cancer (TNBC) cells. nih.gov These compounds were also found to enhance the efficacy of standard chemotherapeutics like paclitaxel (B517696) and doxorubicin. nih.gov Furthermore, a compound incorporating a 4-chloro-3-(trifluoromethyl)phenyl moiety, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, has demonstrated a distinct inhibitory capacity against the proliferation of A549 (lung carcinoma) and BGC-823 (gastric cancer) cell lines. researchgate.net

Specific IC₅₀ values for this compound against a panel of cancer cell lines are not yet widely reported in the scientific literature. However, related pyrazolo[3,4-b]pyridine derivatives have shown promise. For example, one such derivative inhibited the proliferation of Km-12 (colon carcinoma) cells with an IC₅₀ value of 0.304 μM, while showing weak activity against the TRKA-independent cell lines MCF-7 (breast adenocarcinoma) and HUVEC (human umbilical vein endothelial cells), suggesting a degree of selectivity. nih.gov

Table 1: Antitumor Activity of a Related Pyrazolo[3,4-b]pyridine Derivative

| Cell Line | IC₅₀ (µM) |

| Km-12 | 0.304 |

| MCF-7 | > 40 |

| HUVEC | > 36.69 |

Data sourced from a study on pyrazolo[3,4-b]pyridine derivatives. nih.gov

Neurological and Central Nervous System Applications

The ability of small molecules to cross the blood-brain barrier is a critical factor in developing treatments for neurological diseases. The properties of this compound make it a promising candidate for such applications.

Radioligand Development for PET Imaging of Demyelinating Diseases

Positron Emission Tomography (PET) is a powerful imaging technique that can visualize and quantify physiological processes in the brain. Radiolabeled derivatives of 4-aminopyridine (B3432731) (4-AP) have been proposed for imaging demyelinating diseases like multiple sclerosis.

Specifically, [¹¹C]3-trifluoromethyl-4-aminopyridine has been synthesized and evaluated as a potential PET radioligand. nih.govresearchgate.net Initial studies in a rhesus macaque have shown that this radiotracer exhibits good brain penetration and suitable kinetics for a ¹¹C-labelled compound. nih.gov This provides preliminary evidence for its potential use in imaging demyelinating brain injuries, warranting further investigation into its specificity and sensitivity. nih.gov

Interactions with Voltage-Gated Potassium Channels (K_v1)

The mechanism by which 4-aminopyridine derivatives exert their effects in demyelinating diseases is through their interaction with voltage-gated potassium (K_v) channels. These channels become exposed and overexpressed in demyelinated axons.

It has been reported that 4-AP derivatives, including 3-trifluoromethyl-4-aminopyridine, can bind to the Shaker K⁺ channel in vitro. nih.gov The Shaker channel shares high homology with several mammalian K_v1 channels. nih.gov By blocking these channels, these compounds can restore axonal conduction.

Agonist Activity at Dopamine (B1211576) Receptors (D1/D5) for Parkinson's Disease Treatment

Dopamine D1 and D5 receptors are key targets in the development of treatments for Parkinson's disease. While 4-Aminopyridine has shown neuroprotective effects in a mouse model of Parkinson's disease by reducing oxidative stress and apoptosis, there is no current research available that specifically links this compound to agonist activity at D1/D5 dopamine receptors. nih.gov

Anti-inflammatory and Analgesic Properties

The search for novel anti-inflammatory and analgesic agents is a continuous effort in drug discovery. Pyridine derivatives have shown potential in this area.

While direct studies on the anti-inflammatory and analgesic properties of this compound are not extensively documented, research on related structures provides some insights. For example, various derivatives of 3-hydroxy-pyridine-4-one have demonstrated significant anti-inflammatory and analgesic effects in animal models. nih.govnih.gov These effects are thought to be related to their iron-chelating properties, which can influence key inflammatory enzymes like cyclooxygenase and lipoxygenase. nih.gov Additionally, a study on new pyridine derivatives showed anti-inflammatory activity in vivo. researchgate.net Another study on novel 4-aminoantipyrine (B1666024) derivatives reported analgesic properties. nih.gov These findings suggest that the pyridine scaffold is a promising starting point for the development of new anti-inflammatory and analgesic drugs, though specific research on the 3-amino-4-(trifluoromethyl) derivative is needed to confirm its efficacy.

Other Potential Therapeutic Areas (e.g., Anti-HIV, Antimalarial)

The investigation into the potential of this compound as an anti-HIV or antimalarial agent is not substantially present in peer-reviewed research. The pyridine nucleus is a common scaffold in a multitude of biologically active compounds, and various pyridine derivatives have been explored for their therapeutic potential, including antiviral and antimalarial properties. nih.govnih.gov For instance, certain diarylpyridine derivatives have demonstrated activity against HIV-1 by targeting the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket. nih.gov

Structure-Activity Relationship (SAR) Studies

Due to the absence of extensive biological testing data for this compound, detailed structure-activity relationship (SAR) studies focusing on this specific compound are not available. SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and for guiding the design of more potent and selective drug candidates.

Elucidation of Pharmacophoric Requirements

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups necessary for a molecule to exert a specific biological effect. Without experimental data on the biological targets of this compound, a specific pharmacophore model for its potential anti-HIV or antimalarial activity cannot be constructed. General pharmacophore models for these activities exist for broader classes of compounds. For HIV inhibitors, key features often include hydrogen bond donors and acceptors, and hydrophobic regions that interact with the viral enzymes like reverse transcriptase or integrase. nih.gov For antimalarials, the pharmacophoric requirements can vary widely depending on the target, but often involve features that allow for accumulation in the parasite's food vacuole or interaction with essential parasitic enzymes.

Impact of Substitution Patterns on Biological Efficacy

The biological efficacy of pyridine-based compounds can be significantly influenced by the nature and position of substituents on the pyridine ring. For example, in some series of antimalarial compounds, the position of a trifluoromethyl group can dramatically alter activity. Similarly, the location and nature of the amino group on the pyridine ring are critical for interaction with biological targets.

Agrochemical Applications of Trifluoromethylated Pyridines

Development of Novel Pesticides

The trifluoromethylpyridine scaffold is a crucial building block in the creation of new crop protection agents. researchgate.netresearchoutreach.org Its integration into molecules has led to the commercialization of numerous products with diverse biological activities. nih.gov Research has shown that connecting trifluoromethyl and pyridine (B92270) rings results in a biologically active fragment with outstanding properties for pesticide development. chigroup.site Since 1990, more than 20 new agrochemicals containing the TFMP moiety have been introduced, highlighting the importance of this chemical class in the industry. jst.go.jp

Derivatives of trifluoromethylpyridine have been developed into effective herbicides for controlling a wide range of weeds in various crops. The presence of the TFMP structure often enhances herbicidal potency and can improve crop selectivity, a critical factor in weed management. jst.go.jpresearchoutreach.org

One notable example is Pyroxsulam, an acetolactate synthase (ALS)-inhibiting herbicide that features a 2-methoxy-4-(trifluoromethyl)pyridine structure. jst.go.jpnih.gov While its phenyl analogues were effective on key weeds, they caused significant damage to cereal crops like wheat. jst.go.jpresearchoutreach.org The pyridine-based structure of pyroxsulam, however, retains high herbicidal activity while providing more selective protection for wheat. researchoutreach.orgnih.gov

Fluazifop-butyl was the first herbicide to incorporate a TFMP derivative and proved to be a potent inhibitor of perennial grass weeds by acting as an acetyl-CoA carboxylase (ACCase) inhibitor. jst.go.jp Another example is Flazasulfuron, a sulfonylurea-type herbicide, which is selective for use in turf, sugarcane, and perennial crops like citrus and grapes. jst.go.jpresearchoutreach.org

Research into novel TFMP-containing herbicides continues. A series of phenoxypyridine-2-pyrrolidinone derivatives have been synthesized as potential protoporphyrinogen oxidase (PPO) inhibitors. nih.gov Studies have shown that the substitution of a trifluoromethyl group on the pyridine ring is critical for enhancing the herbicidal bioactivity of these molecules. acs.org

Table 1: Herbicidal Activity of Phenylpyridine Derivatives against Various Weed Species

| Compound | Weed Species | Inhibitory Activity (%) at 37.5 g a.i./hm² |

|---|---|---|

| 7a | Abutilon theophrasti | >80 |

| Amaranthus retroflexus | >80 | |

| Eclipta prostrata | >80 | |

| Digitaria sanguinalis | >80 | |

| Setaria viridis | >80 | |

| 7j | Abutilon theophrasti | 100 |

| Amaranthus retroflexus | 100 | |

| 7k | Abutilon theophrasti | 100 |

| Amaranthus retroflexus | 100 | |

| Fomesafen | Abutilon theophrasti | 100 |

| Amaranthus retroflexus | 100 |

Source: Adapted from greenhouse-based herbicidal activity assays. nih.gov

The trifluoromethylpyridine moiety is a key structural feature in numerous modern insecticides, contributing to their high efficacy against a wide range of agricultural pests. chigroup.siteacs.org These compounds often exhibit novel modes of action, providing valuable tools for resistance management.

Flonicamid, which contains the 4-trifluoromethyl-pyridine structure, is particularly effective against aphids. researchoutreach.org Another important insecticide, Chlorfluazuron, acts as an insect growth regulator (IGR), inhibiting the development of target insects during their larval stages. researchoutreach.org Sulfoxaflor, based on the 6-(trifluoromethyl)pyridine structure, is an insecticide that targets sap-feeding pests. researchoutreach.org

Extensive research has focused on creating novel insecticidal molecules by incorporating the TFMP fragment. For instance, a series of 1,3,4-oxadiazole derivatives containing a TFMP group were synthesized and showed potent insecticidal activity. rsc.org Bioassays indicated that many of these compounds achieved 100% insecticidal activity against pests like the diamondback moth (Plutella xylostella) and the oriental armyworm (Mythimna separata) at a concentration of 500 mg/L. chigroup.sitersc.orgnih.gov Structure-activity relationship (SAR) studies revealed that the presence of electron-withdrawing groups on the benzene (B151609) ring of these molecules could enhance their insecticidal activity. rsc.orgnih.gov

Table 2: Insecticidal Activity (LC₅₀) of Novel Trifluoromethyl Pyridine Derivatives

| Compound | Mythimna separata (mg L⁻¹) | Plutella xylostella (mg L⁻¹) |

|---|---|---|

| E18 | 38.5 | Not specified |

| E27 | 30.8 | Not specified |

| Avermectin | 29.6 | Not specified |

| Chlorpyrifos | Not specified | >250 (87% activity) |

Source: Bioassay results for synthesized compounds against two major agricultural pests. rsc.orgnih.gov

Trifluoromethylpyridine derivatives have also demonstrated significant potential as fungicides for controlling plant pathogens. The inclusion of the trifluoromethyl group on the pyridine ring has been found to confer higher fungicidal activity compared to other substituents like chlorine. jst.go.jpresearchoutreach.org

Fluazinam is a potent fungicide developed from a trifluoromethyl-substituted pyridine derivative. researchoutreach.org It acts by interfering with the biochemistry of respiration in fungi. researchoutreach.org Another example is Fluopyram, which contains a trifluoromethyl pyridine group and is used to control a range of fungal diseases. fao.org

Recent studies have explored new classes of TFMP-based fungicides. Phenoxytrifluoromethylpyridine derivatives were found to have superior antifungal activity against pathogens such as Rhizoctonia solani and Colletotrichum musae when compared to analogous benzyloxytrifluoromethylpyridine derivatives. researchgate.net This indicates that the specific molecular structure surrounding the TFMP core is crucial for optimizing fungicidal performance.

Environmental and Ecotoxicological Considerations

While trifluoromethylated pyridine pesticides offer benefits in crop protection, their environmental fate and impact on non-target organisms are critical areas of study. The high stability of the carbon-fluorine bond, which contributes to the efficacy of these pesticides, also raises concerns about their persistence in the environment. ipminstitute.org

Fluorinated pesticides, including those with a trifluoromethyl group, can be persistent in the environment. acs.org Some of these compounds have been shown to have half-lives in soil that exceed a year, leading to potential long-term contamination. ipminstitute.orgacs.org The stability of the CF3 group means these compounds can be resistant to degradation. acs.org

One significant concern is the formation of persistent metabolites. Trifluoroacetic acid (TFA) is a known breakdown product of numerous pesticides that contain a trifluoromethyl group. beyondpesticides.orgeurl-pesticides.eu TFA has been detected in various environmental compartments, including rainwater, surface water, and food products. beyondpesticides.orgeurl-pesticides.eu A 2017 analysis of over 1,600 food samples found TFA residues at or above the reporting limit of 0.04 mg/kg in 17% of conventional products and 18% of organic products. eurl-pesticides.eu